molecular formula C21H33BN2O5 B8161193 tert-Butyl 3-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)piperidine-1-carboxylate

tert-Butyl 3-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)piperidine-1-carboxylate

Cat. No.: B8161193
M. Wt: 404.3 g/mol
InChI Key: KRVNKOOKQUZNCT-UHFFFAOYSA-N
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Description

tert-Butyl 3-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a pyridine ring, and a boronate ester

Preparation Methods

The synthesis of tert-Butyl 3-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)piperidine-1-carboxylate typically involves multiple steps One common synthetic route starts with the preparation of the boronate ester, which is then coupled with a pyridine derivativeReaction conditions often include the use of palladium catalysts and specific solvents to facilitate the coupling reactions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the boronate ester or other functional groups.

    Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring. Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. .

Scientific Research Applications

tert-Butyl 3-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)piperidine-1-carboxylate involves its interaction with molecular targets through its boronate ester and pyridine moieties. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry for drug development .

Comparison with Similar Compounds

Similar compounds include:

Properties

IUPAC Name

tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33BN2O5/c1-19(2,3)27-18(25)24-12-8-9-16(14-24)26-17-11-10-15(13-23-17)22-28-20(4,5)21(6,7)29-22/h10-11,13,16H,8-9,12,14H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVNKOOKQUZNCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OC3CCCN(C3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33BN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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